1,3,5-Cyclohexanetriol

説明

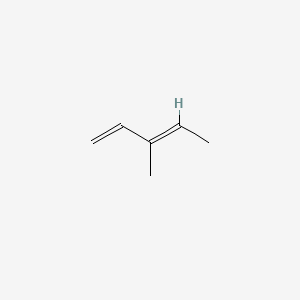

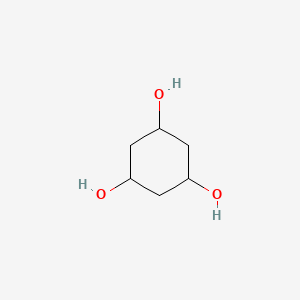

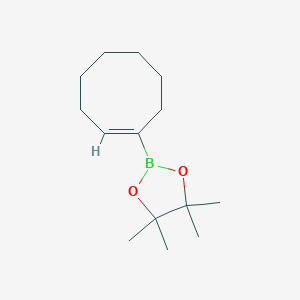

1,3,5-Cyclohexanetriol is a chemical compound that can be inferred as a derivative of cyclohexane where three hydroxyl groups are attached to the first, third, and fifth carbon atoms in the ring. While the provided papers do not directly discuss 1,3,5-Cyclohexanetriol, they do provide insights into various cyclohexane derivatives and related compounds, which can help us understand the properties and reactions of 1,3,5-Cyclohexanetriol by analogy.

Synthesis Analysis

The synthesis of cyclohexane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane is a 12-step process that results in a molecule with a high molecular dipole due to the clustering of electronegative fluorine atoms . Similarly, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds indicates the complexity and versatility of synthesizing cyclohexane derivatives .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be quite diverse. For example, cyclohexylsilanetriol crystallizes in the monoclinic system and has a distorted hydrogen bond network, which is a result of its unique molecular structure . The structure of cyclohexane derivatives can significantly influence their physical and chemical properties, as well as their reactivity.

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions. The photochemically induced electrocyclic ring-opening reaction of 1,3-cyclohexadiene to 1,3,5-hexatriene is a prototype for many important reactions in chemistry and biological systems . Additionally, the 1,3-dipolar cycloaddition to tricarbonyl[(1→4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron demonstrates the reactivity of cyclohexane derivatives in forming complex structures like spiro[4.5]decane systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For instance, the hexafluorocyclohexane mentioned earlier has a high molecular dipole moment, which is unusual for an aliphatic compound . The synthesis and conformational properties of hexa(spirotetrahydrofuranyl)cyclohexanes reveal a strong tendency to project their C-O bonds equatorially, which affects their coordination capability toward alkali metal ions . The presence of highly active methylene moiety and active di-carbonyl groups in cyclohexan-1,3-dione derivatives makes them versatile scaffolds for the synthesis of a variety of value-added organic molecules, including six-membered oxygen heterocycles .

科学的研究の応用

Combustion and Fuel Additives

1,3-cyclohexadiene can transform into cis-1,3,5-hexatriene upon light irradiation, suggesting its potential as a reactive additive in conventional fuels. A detailed chemical kinetic model for the low-temperature combustion of these compounds has been developed, offering insights into their role in auto-ignition delay times and combustion mechanisms (Schönborn et al., 2019).

Ligand Synthesis in Coordination Chemistry

Cis-1,3,5-cyclohexanetriol has been utilized in the synthesis of novel ligands based on cis-1,3-trans-5-substituted cyclohexane. These ligands, synthesized through efficient mono-silylation and mono-tosylation procedures, show potential in supramolecular coordination chemistry (Fielden, Sprott, & Cronin, 2005).

Ionic Transfer Reactions

Cyclohexa-1,4-diene-based surrogates have been developed for difficult-to-handle compounds, with 1,3,5-cyclohexanetriol derivatives playing a role in these surrogates' structure. These surrogates have been applied in metal-free ionic transfer reactions, showing versatility in synthetic chemistry (Walker & Oestreich, 2019).

Complexation Studies in Inorganic Chemistry

1,3,5-Cyclohexanetriol derivatives have been studied for their complexation behavior with rare earth elements, particularly Europium. These studies, involving EXAFS measurements and gaussian view energy calculations, provide insights into the coordination chemistry of these complexes (Taylor, Choppin, Dodge, & Francis, 2008).

Photochemical Reactions

1,3-Cyclohexadiene's photochemically induced ring-opening reaction to 1,3,5-hexatriene is a prototype for many chemical and biological reactions. Detailed experimental and computational studies have provided insights into its reaction mechanism, conforming to Woodward-Hoffmann rules (Deb & Weber, 2011).

Polymerization and Material Sciences

The photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives in cyclohexane has been explored. This research contributes to the understanding of polymerization processes within self-assembled states, with potential applications in material sciences (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).

Surface Chemistry

Studies on tridentate adsorbates with cyclohexyl headgroups assembled on gold surfaces have implications for surface chemistry and materials engineering. These studies explore the chemisorption and formation of monolayer films with applications in nanotechnology (Singhana, Rittikulsittichai, & Lee, 2013).

Safety And Hazards

The safety data sheet for 1,3,5-Cyclohexanetriol suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

特性

IUPAC Name |

cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSKERRNURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942577 | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Cyclohexanetriol | |

CAS RN |

2041-15-8 | |

| Record name | 1,3,5-Cyclohexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate](/img/structure/B3028966.png)

![6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3028972.png)

![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)

![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)

![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)